ABT-418 Exhibits Subtype-Selective Activation of α4β2 and α2β2 nAChRs Over α3β4 and α7 Subtypes Compared to (–)-Nicotine
ABT-418 demonstrates a distinct subtype activation profile in recombinant rat nAChRs expressed in Xenopus oocytes, with peak potency at α4β2 (EC50 ~6 μM) and α2β2 (EC50 ~11 μM), and markedly lower potency at α3β4 (EC50 ~188 μM) [1]. In contrast, (–)-nicotine exhibits a broader activation spectrum with higher potency at α3β2 (EC50 ~30 μM) and α4β2 (EC50 ~0.5 μM) [2]. This translates to a ~31-fold selectivity window for ABT-418 between α4β2 and α3β4, whereas (–)-nicotine shows only a ~3.6-fold window. Furthermore, ABT-418 is a weak partial agonist at human α7 receptors (EC50 = 264 μM, 75% efficacy relative to nicotine), while (–)-nicotine acts as a full agonist at α7 (EC50 ~90 μM) [3].
| Evidence Dimension | nAChR subtype activation potency (EC50) |
|---|---|
| Target Compound Data | α4β2 EC50 = 6 μM; α2β2 EC50 = 11 μM; α3β4 EC50 = 188 μM; α7 EC50 = 264 μM (75% efficacy) |
| Comparator Or Baseline | (–)-Nicotine: α4β2 EC50 ~0.5 μM; α3β2 EC50 ~30 μM; α7 EC50 ~90 μM (100% efficacy) |
| Quantified Difference | ABT-418 is 12-fold less potent at α4β2, but 31-fold selective for α4β2 over α3β4; nicotine is only 3.6-fold selective. ABT-418 is 3-fold less potent and 25% less efficacious at α7. |
| Conditions | Recombinant rat nAChR subunits expressed in Xenopus oocytes; two-electrode voltage clamp electrophysiology |
Why This Matters
Researchers requiring α4β2/α2β2-selective nAChR activation with minimized α3β4-mediated autonomic and α7-mediated effects should select ABT-418 over (–)-nicotine to reduce off-target confounding in cognitive studies.
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